Almotriptan malate
Overview
Description
Almotriptan malate is a selective serotonin 5-HT_1B/1D receptor agonist, developed for the acute treatment of migraine attacks. It exhibits a rapid onset of action, and its efficacy has been demonstrated in Phase III clinical trials, comparing favorably with sumatriptan, a standard treatment for migraine. Almotriptan malate selectively increases carotid vascular resistance, acting on intracranial blood vessels without adversely affecting brain irrigation and inhibits neurogenically evoked plasma protein extravasation of the dura mater, which are indicative of its antimigraine activity (Gras et al., 2000).
Synthesis Analysis
The synthesis of almotriptan malate involves several steps, including the formation of key intermediates and the final assembly of the drug molecule. A novel synthetic route described by (Li et al., 2015) utilizes mild Negishi coupling, significantly improving yield and potentially generalizing the synthesis of other tryptamines like sumatriptan and avitriptan. Another approach for synthesizing important impurities of almotriptan malate, namely related substances G and I, involved direct oxidation and a series of reactions including diazotization/reduction and coupling, highlighting the complexity and sophistication involved in its synthesis (Chen Xin-li et al., 2015).
Molecular Structure Analysis
The crystal structure of almotriptan and its malate salt has been determined to gain insight into the structure-activity relationships of triptans. This analysis showed differences in the orientation of their sulfonylpyrrolidine side chains and revealed that almotriptan can adopt two principal conformations similar to other triptans. The molecular packing is governed by N-H...N, N-H...O, and O-H...O hydrogen bonds (K. Ravikumar et al., 2008).
Chemical Reactions and Properties
Almotriptan is metabolized in the human liver through various pathways, including 2-hydroxylation of the pyrrolidine group and N-demethylation. The enzymes responsible for these metabolic pathways have been identified, involving cytochrome P450s and flavin monooxygenase-3, among others. This metabolism results in the formation of major metabolites found in vivo, indicating the drug's biotransformation and the chemical reactions it undergoes in the body (Salvà et al., 2003).
Physical Properties Analysis
The development of various formulations of almotriptan malate, including intranasal and transdermal patches, has been explored to improve its bioavailability and patient compliance. These studies involve understanding the physical properties of almotriptan malate, such as solubility and stability, to optimize delivery methods. For instance, intranasal delivery showed a significant reduction in Tmax and an increase in bioavailability, demonstrating the physical properties' impact on drug formulation and effectiveness (Nancy Abdel Hamid Abou Youssef et al., 2018).
Chemical Properties Analysis
The electrochemical behavior of almotriptan malate has been investigated, revealing significant oxidation peak current enhancements at modified electrodes, demonstrating its chemical properties conducive to sensitive detection methods. This property has been exploited in developing a differential pulse voltammetric method for determining almotriptan in bulk and pharmaceutical samples, highlighting the drug's chemical reactivity and potential for analysis (P. Narayan et al., 2013).
Scientific Research Applications
Nanoparticle Drug Delivery System : Almotriptan malate has been formulated as nanoparticles for effective migraine management, demonstrating high entrapment efficiency and drug loading capacity, enhancing its therapeutic effectiveness (Akila Rm & Sneha Saju, 2018).
Transdermal Patches : Development of transdermal patches for almotriptan malate offers sustained delivery, potentially improving migraine management by bypassing hepatic first-pass metabolism (Akila Rm & Naseem Ak, 2019).
Biological Activity : As a selective constrictor of intracranial blood vessels and an inhibitor of neurogenically evoked plasma protein extravasation, almotriptan is instrumental in migraine treatment (J. Gras et al., 2000).
Mouth Dissolving Tablets : Formulating almotriptan malate into mouth dissolving tablets can improve patient compliance, offering fast action and avoiding gastric dysmotility (Gupta Ashish et al., 2021).
Transdermal Absorption : Almotriptan can be effectively transported across the skin using iontophoresis, which may achieve therapeutic plasma levels for migraine management (M. A. Calatayud-Pascual et al., 2011).
Intranasal Delivery : Gellan gum-based microspheres of almotriptan are promising for intranasal delivery, a method that could enhance the treatment's effectiveness for migraines (Z. Abbas & S. Marihal, 2014).
Comparative Efficacy : Studies have shown that almotriptan malate is effective, well-tolerated, and superior to sumatriptan succinate in abortive migraine treatment (E. Spierings et al., 2001).
Early Treatment of Migraines : Early treatment with almotriptan malate, within 1 hour of migraine onset, has demonstrated higher pain-free rates and decreased recurrence compared to delayed treatment (Lea S. Eiland & D. Carroll, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;2-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.C4H6O5/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-2(4(8)9)1-3(6)7/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATUKWEVNMHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044225 | |
Record name | Almotriptan Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Almotriptan malate | |
CAS RN |
181183-52-8 | |
Record name | Almotriptan malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181183-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almotriptan malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181183528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almotriptan Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Almotriptan Malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALMOTRIPTAN MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP312605E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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